Cas no 2304634-36-2 (4,4,5,5-tetramethyl-2-(tetrahydropyran-4-ylidenemethyl)-1,3,2-dioxaborolane)
4,4,5,5-tetramethyl-2-(tetrahydropyran-4-ylidenemethyl)-1,3,2-dioxaborolane Chemical and Physical Properties
Names and Identifiers
-
- ((Dihydro-2H-pyran-4(3H)-ylidene)methyl)boronic acid pinacol ester
- 2-((Dihydro-2H-pyran-4(3H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-tetramethyl-2-(tetrahydropyran-4-ylidenemethyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-((tetrahydro-4H-pyran-4-ylidene)methyl)-1,3,2-dioxaborolane
- 2-((Dihydro-2H-pyran-4(3H)-ylidene)methyl)-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane
- AS-48414
- Z2327672757
- SY262588
- Tetrahydro-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]-2H-pyran
- 4,4,5,5-tetramethyl-2-[(oxan-4-ylidene)methyl]-1,3,2-dioxaborolane
- 4,4,5,5-TETRAMETHYL-2-(OXAN-4-YLIDENEMETHYL)-1,3,2-DIOXABOROLANE
- CS-0227330
- F30824
- 4455-tetramethyl-2-((tetrahydro-4H-pyran-4-ylidene)methyl)-132-dioxaborolane
- EN300-686967
- DB-160468
- 2304634-36-2
- AKOS027335328
- 2H-Pyran, tetrahydro-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]-
- (Dihydro-2H-pyran-4(3H)-ylidene)methylboronic Acid Pinacol Ester
- MFCD29059268
-
- MDL: MFCD29059268
- Inchi: 1S/C12H21BO3/c1-11(2)12(3,4)16-13(15-11)9-10-5-7-14-8-6-10/h9H,5-8H2,1-4H3
- InChI Key: FYMFIPYRLVGJEP-UHFFFAOYSA-N
- SMILES: O1B(/C=C2/CCOCC/2)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 224.1583747g/mol
- Monoisotopic Mass: 224.1583747g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 27.7
4,4,5,5-tetramethyl-2-(tetrahydropyran-4-ylidenemethyl)-1,3,2-dioxaborolane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-686967-100mg |
4,4,5,5-tetramethyl-2-[(oxan-4-ylidene)methyl]-1,3,2-dioxaborolane |
2304634-36-2 | 95.0% | 100mg |
$207.0 | 2022-02-28 | |
| Enamine | EN300-686967-250mg |
4,4,5,5-tetramethyl-2-[(oxan-4-ylidene)methyl]-1,3,2-dioxaborolane |
2304634-36-2 | 95.0% | 250mg |
$295.0 | 2022-02-28 | |
| Enamine | EN300-686967-500mg |
4,4,5,5-tetramethyl-2-[(oxan-4-ylidene)methyl]-1,3,2-dioxaborolane |
2304634-36-2 | 95.0% | 500mg |
$465.0 | 2022-02-28 | |
| Enamine | EN300-686967-1000mg |
4,4,5,5-tetramethyl-2-[(oxan-4-ylidene)methyl]-1,3,2-dioxaborolane |
2304634-36-2 | 95.0% | 1g |
$596.0 | 2022-02-28 | |
| Enamine | EN300-686967-2500mg |
4,4,5,5-tetramethyl-2-[(oxan-4-ylidene)methyl]-1,3,2-dioxaborolane |
2304634-36-2 | 95.0% | 2500mg |
$1170.0 | 2022-02-28 | |
| Enamine | EN300-686967-5000mg |
4,4,5,5-tetramethyl-2-[(oxan-4-ylidene)methyl]-1,3,2-dioxaborolane |
2304634-36-2 | 95.0% | 5g |
$1730.0 | 2022-02-28 | |
| Enamine | EN300-686967-10000mg |
4,4,5,5-tetramethyl-2-[(oxan-4-ylidene)methyl]-1,3,2-dioxaborolane |
2304634-36-2 | 95.0% | 10g |
$2566.0 | 2022-02-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X95055-500mg |
4,4,5,5-tetramethyl-2-((tetrahydro-4H-pyran-4-ylidene)methyl)-1,3,2-dioxaborolane |
2304634-36-2 | 99% | 500mg |
¥1448.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X95055-1g |
4,4,5,5-tetramethyl-2-((tetrahydro-4H-pyran-4-ylidene)methyl)-1,3,2-dioxaborolane |
2304634-36-2 | 99% | 1g |
¥2378.0 | 2023-09-05 | |
| Ambeed | A535067-100mg |
4,4,5,5-Tetramethyl-2-((tetrahydro-4H-pyran-4-ylidene)methyl)-1,3,2-dioxaborolane |
2304634-36-2 | 98% | 100mg |
$85.0 | 2025-03-05 |
4,4,5,5-tetramethyl-2-(tetrahydropyran-4-ylidenemethyl)-1,3,2-dioxaborolane Suppliers
4,4,5,5-tetramethyl-2-(tetrahydropyran-4-ylidenemethyl)-1,3,2-dioxaborolane Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 4,4,5,5-tetramethyl-2-(tetrahydropyran-4-ylidenemethyl)-1,3,2-dioxaborolane
Comprehensive Overview of 4,4,5,5-Tetramethyl-2-(Tetrahydropyran-4-ylidenemethyl)-1,3,2-Dioxaborolane (CAS No. 2304634-36-2)
The compound 4,4,5,5-tetramethyl-2-(tetrahydropyran-4-ylidenemethyl)-1,3,2-dioxaborolane (CAS No. 2304634-36-2) is a highly specialized boron-containing organic molecule with significant applications in modern synthetic chemistry. Its unique structure, featuring a dioxaborolane core and a tetrahydropyran moiety, makes it a valuable intermediate in the synthesis of complex pharmaceuticals, agrochemicals, and advanced materials. Researchers and industry professionals frequently search for this compound due to its role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of contemporary drug discovery and material science.
In recent years, the demand for boronic acid derivatives like 4,4,5,5-tetramethyl-2-(tetrahydropyran-4-ylidenemethyl)-1,3,2-dioxaborolane has surged, driven by advancements in catalysis and green chemistry. This compound’s stability and reactivity under mild conditions align with the growing emphasis on sustainable synthesis, a hot topic in both academic and industrial circles. Users often inquire about its solubility, storage conditions, and compatibility with bioconjugation techniques, reflecting its versatility in diverse applications.
The tetrahydropyran component of this molecule enhances its lipophilicity, making it particularly useful in medicinal chemistry for improving the bioavailability of drug candidates. Searches related to CAS No. 2304634-36-2 often include questions about its synthetic routes or comparisons with similar boronate esters. Its role in proteolysis-targeting chimeras (PROTACs) and covalent inhibitors has also garnered attention, as these technologies revolutionize targeted protein degradation therapies.
From a technical standpoint, 4,4,5,5-tetramethyl-2-(tetrahydropyran-4-ylidenemethyl)-1,3,2-dioxaborolane exhibits excellent stability under inert atmospheres, though it requires protection from moisture to prevent hydrolysis. Analytical techniques such as NMR spectroscopy and mass spectrometry are commonly employed to verify its purity, a critical factor for high-throughput screening applications. The compound’s crystalline form and melting point are additional points of interest for quality control in large-scale production.
Beyond its chemical properties, this compound is frequently discussed in the context of intellectual property and patent literature, as its structural motifs appear in proprietary drug formulations. Researchers exploring fragment-based drug design or click chemistry often seek derivatives of this dioxaborolane to expand their molecular libraries. The rise of machine learning in chemical informatics has further amplified interest, with predictive models highlighting its potential in multi-component reactions.
In summary, 4,4,5,5-tetramethyl-2-(tetrahydropyran-4-ylidenemethyl)-1,3,2-dioxaborolane (CAS No. 2304634-36-2) represents a nexus of innovation in organic synthesis and applied chemistry. Its relevance to bioconjugation, catalysis, and drug development ensures its continued prominence in scientific discourse, while its adaptability to emerging technologies like AI-driven discovery positions it as a compound of enduring value.
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